molecular formula C24H25FN6O B14055380 (R)-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one

(R)-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B14055380
M. Wt: 432.5 g/mol
InChI Key: KRTLYJDCOZBDAH-OAQYLSRUSA-N
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Description

®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with various functional groups including a fluorophenyl, methylpyridinyl, and pyrimidinyl-piperazinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methylpyridinyl group: This can be done using nucleophilic substitution or metal-catalyzed coupling reactions.

    Incorporation of the pyrimidinyl-piperazinyl moiety: This step may involve amide bond formation or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone core or the methylpyridinyl group.

    Reduction: Reduction reactions could target the pyrimidinyl-piperazinyl moiety or other reducible functional groups.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could serve as a probe to study specific biochemical pathways or as a tool to investigate the function of certain proteins.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

(4R)-1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H25FN6O/c1-17-22(4-2-5-26-17)18-12-19(25)14-20(13-18)31-16-21(15-23(31)32)29-8-10-30(11-9-29)24-27-6-3-7-28-24/h2-7,12-14,21H,8-11,15-16H2,1H3/t21-/m1/s1

InChI Key

KRTLYJDCOZBDAH-OAQYLSRUSA-N

Isomeric SMILES

CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3C[C@@H](CC3=O)N4CCN(CC4)C5=NC=CC=N5

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3CC(CC3=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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